N-(2-oxothiolan-3-yl)octanamide
Description
Properties
CAS No. |
2287333-95-1 |
|---|---|
Molecular Formula |
C12H21NO2S |
Molecular Weight |
243.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Activation : Octanoyl chloride reacts with sodium carbonate in a dichloromethane-water mixture, generating the reactive acyl intermediate.
-
Amidation : The lactone’s primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond.
-
Work-Up : The product is extracted into the organic phase, dried over anhydrous sodium sulfate, and purified via silica gel chromatography.
Key Reaction Parameters :
-
Solvent System : Dichloromethane/water (2:1 v/v)
-
Base : Sodium carbonate (2.5 equiv)
-
Temperature : Room temperature (25°C)
-
Reaction Time : 4–6 hours
Yield and Stereochemical Outcomes
Under optimized conditions, this method achieves a 96% isolated yield with >99% enantiomeric excess (ee), as confirmed by chiral HPLC. The optical rotation of the product ([α]D = -28 ± 3° in methanol) aligns with literature values for the (S)-configured homoserine lactone.
| Parameter | Value |
|---|---|
| Yield | 96% |
| Enantiomeric Excess | >99% ee |
| Purity (HPLC) | ≥96% |
| Melting Point | 134–135°C |
Alternative Synthetic Routes
Meldrum’s Acid-Mediated One-Pot Synthesis
A modified approach employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to generate β-ketoacyl intermediates, which are subsequently coupled to the lactone. While primarily used for β-ketoamide analogues, this method can be adapted for N-octanoyl derivatives by omitting the ketonation step.
Procedure :
-
Adduct Formation : React Meldrum’s acid with octanoyl chloride in dichloromethane.
-
Lactone Coupling : Add (S)-α-amino-γ-butyrolactone hydrobromide and trifluoroacetic acid to the crude adduct.
-
Purification : Isolate the product via column chromatography (hexane/ethyl acetate).
Outcomes :
Enzymatic and Biological Synthesis
N-(2-Oxotetrahydrofuran-3-yl)octanamide is natively produced by Aliivibrio fischeri and Azospirillum lipoferum via LuxI-type synthases. In vitro enzymatic synthesis uses purified acyl-homoserine lactone synthases with octanoyl-ACP and S-adenosylmethionine substrates.
Advantages :
-
Stereospecificity without chiral resolution
-
Scalability for fermentative production
Critical Analysis of Methodologies
Schotten-Baumann vs. Meldrum’s Acid Routes
| Criterion | Schotten-Baumann | Meldrum’s Acid Route |
|---|---|---|
| Yield | 96% | 65–75% |
| Stereoselectivity | >99% ee | >99% ee |
| Scalability | Gram to kilogram scale | Limited to <100 mg |
| By-Products | Minimal | β-Ketoamide impurities |
The Schotten-Baumann method is superior for large-scale synthesis due to its simplicity and higher yield. The Meldrum’s acid route is reserved for specialized analogues requiring β-keto modifications.
Solvent and Base Optimization
-
Base Selection : Sodium carbonate outperforms triethylamine in minimizing racemization.
-
Solvent Choice : Dichloromethane ensures rapid phase separation, reducing hydrolysis of the acid chloride.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (lactone C=O), 1660 cm⁻¹ (amide C=O).
-
¹H NMR (400 MHz, CDCl₃) : δ 6.21 (s, 1H, NH), 4.35–4.28 (m, 1H, CH-lactone), 2.38 (t, J = 7.5 Hz, 2H, COCH₂), 1.60–1.25 (m, 10H, aliphatic).
Industrial and Regulatory Considerations
Scalability Challenges
-
Cost of Chiral Lactone : (S)-α-Amino-γ-butyrolactone hydrobromide is expensive, necessitating catalytic asymmetric synthesis.
-
Waste Management : Dichloromethane replacement with ethyl acetate improves environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)octanamide undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the octanamide moiety can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry
N-(2-oxothiolan-3-yl)octanamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific functionalities.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition.
Medicinal Applications
The compound is being explored for therapeutic applications, particularly in treating infectious diseases and cancer. Its mechanism of action involves interaction with specific molecular targets, disrupting cellular processes critical for pathogen survival and cancer cell growth.
Industrial Applications
In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating new products in various sectors, including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against several Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The compound was found to inhibit key regulatory proteins involved in cell cycle progression, leading to reduced cell viability.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The thiolane ring and octanamide group allow the compound to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxotetrahydrofuran-3-yl)octanamide
- N-(2-oxothiolan-3-yl)hexanamide
- N-(2-oxothiolan-3-yl)decanamide
Uniqueness
N-(2-oxothiolan-3-yl)octanamide is unique due to its specific combination of a thiolane ring and an octanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Q & A
Q. What are the standard synthetic routes for N-(2-oxothiolan-3-yl)octanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, such as coupling reactions between activated octanoyl derivatives and 3-amino-2-oxothiolane. Key steps include:
- Use of coupling agents (e.g., HATU) in polar aprotic solvents like DMF or dichloromethane .
- Temperature control (e.g., -70°C for enolate formation) to minimize side reactions .
- Purification via silica gel chromatography or recrystallization from chloroform/ethyl acetate . Yield optimization often requires iterative adjustments of stoichiometry, solvent choice, and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the thiolactone ring (δ 4.90–5.10 ppm) and octanamide backbone (δ 2.14–2.86 ppm) .
- HPLC : Reversed-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97%) and identifies impurities .
- Mass Spectrometry : ESI/APCI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 302) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Moderately soluble in chloroform (50 mg/mL) but poorly soluble in water. Solubility enhances in DMSO or DMF for biological assays .
- Stability : Stable at -20°C for 3 years in powder form. Solutions in polar solvents degrade within weeks; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does this compound interact with biological systems, and what mechanisms underpin its bioactivity?
While direct mechanistic studies are limited, structural analogs (e.g., acyl homoserine lactones) suggest potential quorum-sensing modulation. Hypothesized pathways include:
- Binding to LuxR-type receptors, altering gene expression in bacterial systems .
- Thiolactone ring participation in redox-mediated interactions, influencing antimicrobial or anti-inflammatory activity . In vitro assays (e.g., bacterial bioluminescence inhibition) are recommended for validation .
Q. What strategies are employed to optimize the pharmacokinetic properties of this compound derivatives?
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CN) on the thiolactone ring enhances metabolic stability .
- Prodrug Design : Esterification of the octanamide chain improves oral bioavailability .
- Solubility Enhancement : Co-solvents (e.g., PEG 400) or nanoformulation address poor aqueous solubility .
Q. What challenges arise in resolving contradictory data on the compound’s reactivity or biological efficacy?
Discrepancies often stem from:
- Reagent Purity : Trace impurities in starting materials (e.g., 3-amino-2-oxothiolane) skew reaction outcomes .
- Assay Variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) affect bioactivity results . Mitigation involves rigorous batch-to-batch QC and standardized in vitro protocols .
Q. How can in silico modeling predict the binding affinity of this compound to target proteins?
- Molecular Docking : Use AutoDock Vina to simulate interactions with LuxR homologs, focusing on the thiolactone ring’s hydrogen-bonding potential .
- QSAR Models : Train models on analogs (e.g., 3-oxo-C12-HSL) to correlate substituent effects with activity . Validation via SPR (surface plasmon resonance) is advised .
Q. What advanced techniques isolate and quantify trace impurities in synthesized batches?
- Preparative HPLC : Employ C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to separate byproducts .
- LC-MS/MS : MRM (multiple reaction monitoring) modes enhance sensitivity for low-abundance impurities .
- X-ray Crystallography : Resolve ambiguous NMR signals by crystallizing the compound or its derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
